An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid. As a crucial tool in structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular architecture of novel compounds. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral features of this substituted phenylalanine analog. While experimental data for this specific molecule is not publicly available, this guide synthesizes established NMR principles and data from structurally related compounds to provide a robust and scientifically grounded prediction.
Introduction: The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] For novel drug candidates and complex organic molecules like 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid, NMR is the gold standard for confirming chemical structure. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR reveals the carbon framework of the molecule.
The subject of this guide, 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid, is a complex amino acid derivative. Its structure incorporates a chiral center, a substituted aromatic ring, and a flexible benzyloxy group, all of which contribute to a unique and informative NMR fingerprint. Understanding the predicted spectra is the first step in verifying its synthesis and purity, and for studying its interactions with biological targets.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid is predicted to exhibit a series of distinct signals corresponding to the protons in different chemical environments. The chemical shifts are influenced by shielding and deshielding effects from neighboring atoms and functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hα | ~4.0 - 4.5 | dd | ~8, ~5 | 1H |
| Hβ | ~3.2 - 3.6 | m | - | 2H |
| H-2' | ~7.5 - 7.6 | d | ~2 | 1H |
| H-5' | ~7.0 - 7.1 | d | ~8.5 | 1H |
| H-6' | ~7.3 - 7.4 | dd | ~8.5, ~2 | 1H |
| H (Bn) | ~7.3 - 7.5 | m | - | 5H |
| CH₂ (Bn) | ~5.1 - 5.2 | s | - | 2H |
| NH₂ | Broad | s | - | 2H |
| COOH | Broad | s | - | 1H |
Interpretation of the Predicted ¹H NMR Spectrum
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Aliphatic Region (Hα and Hβ): The methine proton (Hα), being adjacent to the electron-withdrawing carboxylic acid and the aromatic ring, is expected to appear as a doublet of doublets (dd) in the range of 4.0-4.5 ppm. Its coupling to the two diastereotopic methylene protons (Hβ) will result in this splitting pattern. The Hβ protons, adjacent to the amino group, will likely appear as a multiplet (m) between 3.2 and 3.6 ppm. The exact chemical shifts and coupling constants are sensitive to the solvent and pH.
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Aromatic Region (H-2', H-5', H-6'): The protons on the substituted phenyl ring will show a characteristic splitting pattern. H-2' is ortho to the bromine atom and will be a doublet (d) with a small coupling constant. H-6' is ortho to the propanoic acid substituent and meta to the bromine, appearing as a doublet of doublets (dd). H-5' is ortho to the benzyloxy group and will be a doublet (d) with a larger ortho coupling constant.
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Benzyloxy Group Protons (H (Bn) and CH₂ (Bn)): The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet (m) in the aromatic region, around 7.3-7.5 ppm. The two benzylic protons (CH₂) are expected to be a sharp singlet (s) around 5.1-5.2 ppm due to the absence of adjacent protons.
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Exchangeable Protons (NH₂ and COOH): The protons of the amino (NH₂) and carboxylic acid (COOH) groups are exchangeable and their signals are often broad and may not show clear coupling. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a deuterated solvent like D₂O, these signals would disappear due to proton-deuterium exchange.[2]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 - 175 |
| Cα | ~55 - 60 |
| Cβ | ~40 - 45 |
| C-1' | ~130 - 135 |
| C-2' | ~115 - 120 |
| C-3' | ~110 - 115 |
| C-4' | ~155 - 160 |
| C-5' | ~115 - 120 |
| C-6' | ~130 - 135 |
| C (ipso, Bn) | ~136 - 138 |
| C (ortho, Bn) | ~128 - 129 |
| C (meta, Bn) | ~128 - 129 |
| C (para, Bn) | ~127 - 128 |
| CH₂ (Bn) | ~70 - 75 |
Interpretation of the Predicted ¹³C NMR Spectrum
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Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the 170-175 ppm range.[3][4]
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Aliphatic Carbons (Cα and Cβ): The α-carbon (Cα), attached to the carboxylic acid and the aromatic ring, will appear around 55-60 ppm. The β-carbon (Cβ), attached to the amino group, will be found further upfield, around 40-45 ppm.
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Aromatic Carbons (C-1' to C-6'): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the benzyloxy group (C-4') will be significantly downfield (~155-160 ppm) due to the electron-donating effect of the oxygen. The carbon attached to the bromine (C-3') will also be shifted, typically to around 110-115 ppm. The other aromatic carbons will have chemical shifts in the typical aromatic region of 115-135 ppm.
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Benzyloxy Group Carbons (C(Bn) and CH₂(Bn)): The carbons of the benzyl group's phenyl ring will appear in the aromatic region, with the ipso-carbon (the one attached to the oxygen) being the most downfield. The benzylic carbon (CH₂) will resonate in the 70-75 ppm range.
Experimental Protocol for NMR Analysis
To acquire high-quality ¹H and ¹³C NMR spectra of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid, the following protocol is recommended:
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Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent.
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Commonly used solvents for amino acids include deuterium oxide (D₂O) with a pH adjustment, or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] The choice of solvent can significantly affect the chemical shifts of exchangeable protons.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.[6]
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Data Acquisition:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
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For ¹H NMR, acquire a standard one-dimensional spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is typically performed to simplify the spectrum and enhance sensitivity.[1]
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Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignment of proton and carbon signals, respectively.[8]
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Molecular Structure and Atom Labeling
The following diagram illustrates the molecular structure of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid with the atom numbering used for the NMR assignments.
Caption: Molecular structure of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid with atom labeling for NMR assignment.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a detailed spectral forecast that can guide researchers in the synthesis, purification, and structural verification of this compound. The provided experimental protocol offers a starting point for obtaining high-quality empirical data, which will be essential for confirming these predictions and furthering the study of this molecule.
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